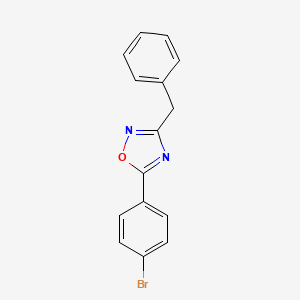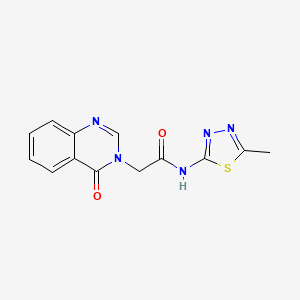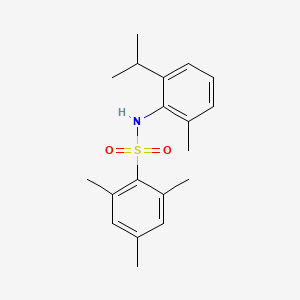
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline (COTHIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用机制
The mechanism of action of 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also activates the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It also enhances the activity of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, it also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its biological effects.
未来方向
There are several future directions for research on 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
合成方法
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through the reaction of cinnamaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by column chromatography.
科学研究应用
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(11-10-15-6-2-1-3-7-15)19-13-12-16-8-4-5-9-17(16)14-19/h1-11H,12-14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIACNKONNAKC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)



![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)
![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)